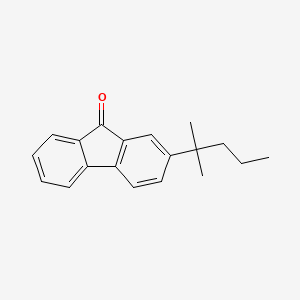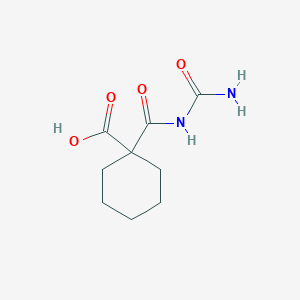![molecular formula C12H14O2 B14371162 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol CAS No. 90135-63-0](/img/structure/B14371162.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the tetrahydro biphenyl ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol can be achieved through several methods. One common approach involves the reduction of biphenyl derivatives. For instance, the Birch reduction of biphenyl can yield tetrahydro biphenyl intermediates, which can then be hydroxylated to produce the desired diol.
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol may involve catalytic hydrogenation of biphenyl derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used. The process is optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to remove the hydroxyl groups, yielding fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Contains hydroxyl groups at different positions, leading to different chemical properties and reactivity.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 4 and 4’ positions, affecting its interaction with other molecules.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
90135-63-0 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-phenylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C12H14O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,10,12-14H,6-7H2 |
Clé InChI |
HMPLZCVHQAWNAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=CC1O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)

![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)



![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
